molecular formula C7H16N2 B13166573 [2-(Cyclopropylamino)ethyl]dimethylamine

[2-(Cyclopropylamino)ethyl]dimethylamine

Cat. No.: B13166573
M. Wt: 128.22 g/mol
InChI Key: WAYJGHFAFCXVFP-UHFFFAOYSA-N
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Description

[2-(Cyclopropylamino)ethyl]dimethylamine: is an organic compound with the molecular formula C₇H₁₆N₂ It is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopropylamino)ethyl]dimethylamine typically involves the reaction of cyclopropylamine with 2-chloroethyl dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Cyclopropylamino)ethyl]dimethylamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines such as ethyl dimethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential role in modulating biological pathways.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and effects on biological systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of [2-(Cyclopropylamino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

    [2-(Cyclopropylamino)ethyl]methylamine: Similar structure but with one less methyl group.

    [2-(Cyclopropylamino)ethyl]ethylamine: Similar structure but with an ethyl group instead of a dimethyl group.

Uniqueness:

  • The presence of the cyclopropylamino group imparts unique steric and electronic properties.
  • The dimethylamine moiety contributes to its reactivity and potential applications in various fields.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-cyclopropyl-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C7H16N2/c1-9(2)6-5-8-7-3-4-7/h7-8H,3-6H2,1-2H3

InChI Key

WAYJGHFAFCXVFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CC1

Origin of Product

United States

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